3,5-dimethyl-N-4-pyridinyl-1-adamantanecarboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

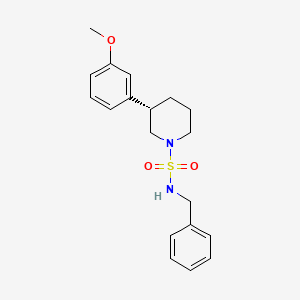

3,5-dimethyl-N-4-pyridinyl-1-adamantanecarboxamide, also known as memantine, is a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist. It was first synthesized in the late 1960s and was approved by the US Food and Drug Administration (FDA) in 2003 for the treatment of moderate to severe Alzheimer's disease. Memantine has been extensively studied for its potential therapeutic applications in other neurological disorders such as Parkinson's disease, multiple sclerosis, and traumatic brain injury.

Wirkmechanismus

Memantine binds to the NMDA receptor in a non-competitive manner, which means it does not compete with the endogenous ligand glutamate for binding to the receptor. Memantine's binding site is located within the ion channel of the NMDA receptor, which prevents excessive influx of calcium ions into the neuron. This mechanism of action is believed to reduce excitotoxicity, oxidative stress, and inflammation, which are common pathological features in various neurological disorders.

Biochemical and Physiological Effects

Memantine's neuroprotective effects are mediated by its ability to modulate several biochemical and physiological pathways. Memantine has been shown to reduce glutamate-induced excitotoxicity, which is a major contributor to neuronal damage in various neurological disorders. Memantine also inhibits the production of reactive oxygen species, which are known to cause oxidative damage to neurons. Additionally, 3,5-dimethyl-N-4-pyridinyl-1-adamantanecarboxamide has been found to reduce inflammation by inhibiting the activation of microglia and astrocytes, which are the major immune cells in the brain.

Vorteile Und Einschränkungen Für Laborexperimente

Memantine has several advantages for laboratory experiments. It has a well-established mechanism of action and a favorable safety profile. Memantine is also readily available and can be easily synthesized in large quantities. However, 3,5-dimethyl-N-4-pyridinyl-1-adamantanecarboxamide has some limitations for laboratory experiments. It has a relatively short half-life and requires frequent dosing to maintain therapeutic levels. Additionally, 3,5-dimethyl-N-4-pyridinyl-1-adamantanecarboxamide's non-specific binding to other receptors may confound the interpretation of experimental results.

Zukünftige Richtungen

There are several future directions for 3,5-dimethyl-N-4-pyridinyl-1-adamantanecarboxamide research. One potential direction is to investigate its therapeutic potential in other neurological disorders such as Huntington's disease, amyotrophic lateral sclerosis, and epilepsy. Another direction is to explore the synergistic effects of 3,5-dimethyl-N-4-pyridinyl-1-adamantanecarboxamide with other neuroprotective agents. Additionally, the development of more potent and selective NMDA receptor antagonists may provide new therapeutic options for various neurological disorders.

Synthesemethoden

The synthesis of 3,5-dimethyl-N-4-pyridinyl-1-adamantanecarboxamide involves the reaction of 1-adamantanamine with 4-chloropyridine and subsequent conversion of the resulting intermediate to the final product through a multi-step process. The yield and purity of 3,5-dimethyl-N-4-pyridinyl-1-adamantanecarboxamide can be improved by optimizing the reaction conditions and purification techniques.

Wissenschaftliche Forschungsanwendungen

Memantine has been widely investigated for its neuroprotective effects in various neurological disorders. In Alzheimer's disease, 3,5-dimethyl-N-4-pyridinyl-1-adamantanecarboxamide has been shown to improve cognitive function and delay disease progression. In Parkinson's disease, 3,5-dimethyl-N-4-pyridinyl-1-adamantanecarboxamide has been found to reduce the dopaminergic neuron loss and improve motor function. In multiple sclerosis, 3,5-dimethyl-N-4-pyridinyl-1-adamantanecarboxamide has been demonstrated to reduce inflammation and prevent axonal damage. In traumatic brain injury, 3,5-dimethyl-N-4-pyridinyl-1-adamantanecarboxamide has been reported to improve cognitive and motor function recovery.

Eigenschaften

IUPAC Name |

3,5-dimethyl-N-pyridin-4-yladamantane-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N2O/c1-16-7-13-8-17(2,10-16)12-18(9-13,11-16)15(21)20-14-3-5-19-6-4-14/h3-6,13H,7-12H2,1-2H3,(H,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JURAZVLNNWTZIG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CC3CC(C1)(CC(C3)(C2)C(=O)NC4=CC=NC=C4)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,5-Dimethyl-N-(4-pyridinyl)-1-adamantanecarboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N,N-dimethyl-1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5494185.png)

![N-[2-(1H-indol-3-yl)ethyl]-6-(methoxymethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5494193.png)

![2-{2-[(3,4-dichlorophenyl)sulfonyl]ethyl}-1,3-benzoxazole](/img/structure/B5494197.png)

![N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}tetrahydro-2-furancarboxamide](/img/structure/B5494211.png)

![N-methyl-N-[2-(methylamino)ethyl]-1'-(pyridin-4-ylmethyl)-1,4'-bipiperidine-3-carboxamide](/img/structure/B5494222.png)

![1-[4-(2-methyl-1H-imidazol-1-yl)butanoyl]-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid](/img/structure/B5494225.png)

![2-({3-(4-bromophenyl)-2-[(2-methoxybenzoyl)amino]acryloyl}amino)ethyl acetate](/img/structure/B5494238.png)

![ethyl {1-[(5-cyclopropyl-1,3,4-oxadiazol-2-yl)methyl]-2-piperidinyl}acetate](/img/structure/B5494241.png)

![N~2~-{[1-(2,3-difluorobenzyl)-3-hydroxy-2-oxopiperidin-3-yl]methyl}-N~1~,N~2~-dimethylglycinamide](/img/structure/B5494253.png)

![1-methyl-4-(5-pyrimidinyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B5494265.png)

![9-{5-[(pyrimidin-2-ylthio)methyl]-2-furoyl}-3-oxa-9-azaspiro[5.5]undecane](/img/structure/B5494283.png)